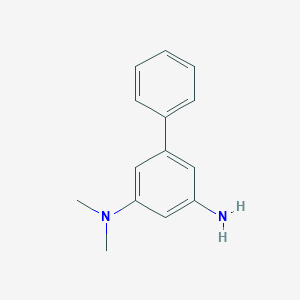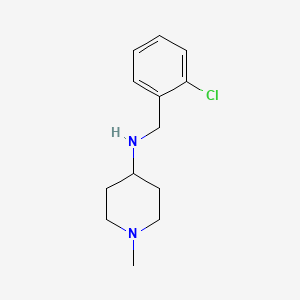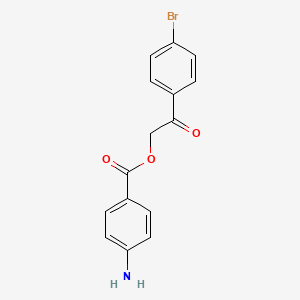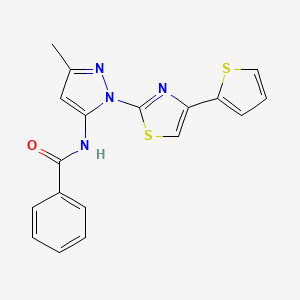
1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, in a study, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with the properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research has demonstrated the synthesis and application of compounds related to 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione in the development of biologically active molecules. For example, air-stable azomethine ylides, which share structural features with the compound , have been efficiently prepared via catalytic reactions, leading to the formation of 1,4-diazepine compounds with potential biological activity (Lee et al., 2014). This highlights the compound's relevance in synthesizing new chemical entities that could have significant pharmaceutical applications.
Catalysis and Material Science
Studies have also focused on the use of related sulfonic acid functionalized compounds as catalysts in chemical synthesis, suggesting that derivatives of the compound of interest could have applications in catalysis and material science. For instance, novel ionic liquids with sulfonic acid functionality have been used as efficient catalysts for the synthesis of complex organic molecules, indicating the potential utility of similar structures in facilitating various chemical reactions (Moosavi-Zare et al., 2013).
Novel Synthetic Routes and Heterocyclic Chemistry
The exploration of novel synthetic routes and the creation of heterocyclic compounds is another area of interest. Research into the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones shows the compound's potential role in developing new methods for generating heterocyclic structures, which are crucial in drug discovery and development (Benetti et al., 2002).
Orientations Futures
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules can be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Propriétés
IUPAC Name |
1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c23-18-9-10-19(24)22(18)16-5-7-17(8-6-16)27(25,26)21-12-2-11-20(13-14-21)15-3-1-4-15/h5-8,15H,1-4,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCGZUCCALVSGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B2376410.png)

![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2376412.png)


![Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2376419.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2376421.png)
![1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2376423.png)
![(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2376424.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2376426.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one](/img/structure/B2376428.png)

![1-[4-Phenyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2376431.png)